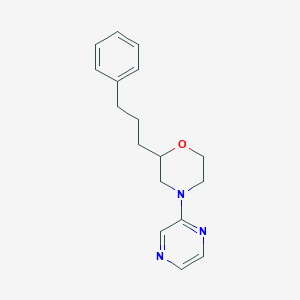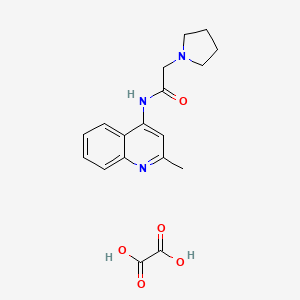![molecular formula C19H24N6OS B6038387 N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6038387.png)
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features multiple heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the thiophene and pyrrolidine moieties under controlled conditions. Common reagents used include various catalysts, solvents, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process is designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole structure.
Metronidazole: A bactericidal agent with a nitroso-imidazole moiety.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Propriétés
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c1-13-9-15(24-23-13)11-25-8-2-3-16(25)17-4-5-18(27-17)19(26)21-7-6-14-10-20-12-22-14/h4-5,9-10,12,16H,2-3,6-8,11H2,1H3,(H,20,22)(H,21,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCLUTQZWNMNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCCC2C3=CC=C(S3)C(=O)NCCC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-METHOXYPHENYL)-N'-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE](/img/structure/B6038313.png)
![1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)
![1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6038335.png)
![N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide](/img/structure/B6038338.png)
![N-{3-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B6038348.png)
![5-(3-fluorophenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6038360.png)
![3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE](/img/structure/B6038364.png)
![N-{2-methyl-1-[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6038367.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![(3-isopropoxyphenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6038395.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6038417.png)

